

Application of Aminoethoxyethanol in Natural Gas Sweetening Processes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Aminoethoxyethanol*

Cat. No.: *B8391809*

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoethoxyethanol (AEE), also known by its trade name Diglycolamine (DGA), is a primary amine that presents a viable and effective solution for the sweetening of natural gas. This process involves the removal of acidic gases, primarily hydrogen sulfide (H_2S) and carbon dioxide (CO_2), to meet pipeline quality specifications and prevent operational issues such as corrosion. AEE's molecular structure allows it to efficiently react with and absorb these acid gases from the gas stream.^[1] Its application is particularly noted for its high efficiency in H_2S removal, reduced corrosion potential compared to some other amines, and robust performance in hot and dry conditions.^{[1][2]}

This document provides detailed application notes, experimental protocols, and performance data for the use of AEE in natural gas sweetening processes, intended to guide researchers and professionals in evaluating and implementing this technology.

Physicochemical Properties and Performance Characteristics

AEE offers several advantageous properties for natural gas sweetening:

- **High Reactivity:** As a primary amine, AEE reacts rapidly with H_2S and CO_2 , facilitating efficient acid gas removal.
- **Reduced Corrosion:** The use of AEE can lead to lower corrosion rates in pipelines and equipment compared to more aggressive amines like Monoethanolamine (MEA).[\[1\]](#)
- **Good Thermal Stability:** AEE exhibits good stability under the temperature conditions typically encountered in the regeneration process.
- **Lower Vapor Pressure:** Compared to MEA, AEE has a lower vapor pressure, which can result in reduced solvent losses.[\[2\]](#)

Quantitative Performance Data

The following tables summarize key performance data for **Aminoethoxyethanol** in acid gas removal applications. This data has been compiled from various sources to provide a comparative overview.

Table 1: H_2S and CO_2 Loading Capacity of **Aminoethoxyethanol** (AEE)

Parameter	Value	Conditions	Reference
<hr/>			
H ₂ S Loading			
<hr/>			
Typical Rich Amine Loading	0.4 - 0.8 mol H ₂ S / mol AEE	Varied industrial conditions	[3]
<hr/>			
CO ₂ Loading			
<hr/>			
Typical Rich Amine Loading	0.3 - 0.5 mol CO ₂ / mol AEE	Varied industrial conditions	[3]
<hr/>			
Total Acid Gas Loading			
<hr/>			
Recommended Maximum	~0.5 mol acid gas / mol AEE	To minimize corrosion	[4]
<hr/>			

Table 2: Comparative Performance of AEE (DGA) with Other Amines

Amine	Typical Concentration (wt%)	H ₂ S Removal Efficiency (%)	CO ₂ Removal Efficiency (%)	Regeneration Energy	Corrosivity
AEE (DGA)	50 - 70	High	Moderate to High	Moderate	Lower than MEA
MEA	15 - 20	High	High	High	High
DEA	25 - 35	High	High	Moderate	Moderate
MDEA	30 - 50	High (Selective)	Low to Moderate	Low	Low

Note: Performance can vary significantly based on specific operating conditions such as temperature, pressure, and the composition of the sour gas.

Experimental Protocols

The following protocols outline the general procedures for evaluating the performance of **Aminoethoxyethanol** in a laboratory or pilot plant setting for natural gas sweetening.

Protocol 1: Determination of Acid Gas Absorption Capacity

Objective: To determine the equilibrium absorption capacity of an aqueous AEE solution for H₂S and CO₂ at various partial pressures and temperatures.

Materials:

- **Aminoethoxyethanol (AEE)**
- Deionized water
- Pressurized cylinders of H₂S, CO₂, and a carrier gas (e.g., N₂ or CH₄)
- High-pressure equilibrium cell or autoclave equipped with a stirrer, pressure transducer, and temperature controller

- Gas chromatograph (GC) for gas phase analysis
- Titration apparatus or ion chromatograph for liquid phase analysis

Procedure:

- **Solution Preparation:** Prepare an aqueous solution of AEE at the desired concentration (e.g., 50 wt%).
- **System Setup:**
 - Evacuate the equilibrium cell and then purge with the carrier gas.
 - Introduce a known volume and concentration of the AEE solution into the cell.
 - Pressurize the cell with the carrier gas to a predetermined pressure.
- **Equilibrium Measurement:**
 - Introduce a known amount of H₂S or CO₂ into the cell.
 - Stir the solution to facilitate gas-liquid contact and allow the system to reach equilibrium, indicated by a stable pressure reading.
 - Record the final equilibrium pressure and temperature.
- **Analysis:**
 - **Gas Phase:** Analyze the composition of the gas phase using a gas chromatograph to determine the partial pressures of H₂S and CO₂.
 - **Liquid Phase:** Carefully withdraw a liquid sample and analyze for the concentration of absorbed H₂S and CO₂. This can be done by titration with a standard acid or by using ion chromatography.^[5]
- **Data Calculation:** Calculate the acid gas loading in the AEE solution, expressed as moles of acid gas per mole of AEE.

- Repeat: Repeat the experiment at different partial pressures and temperatures to generate a comprehensive set of equilibrium data.

Protocol 2: Amine Regeneration and Heat Duty Measurement

Objective: To evaluate the energy requirement for regenerating the rich AEE solution and determine the efficiency of acid gas stripping.

Materials:

- Rich AEE solution (loaded with H₂S and CO₂)
- Laboratory-scale stripping column with a reboiler and condenser
- Heating mantle or steam supply for the reboiler
- Cooling water for the condenser
- Flow meters for liquid and gas streams
- Temperature and pressure sensors
- Analytical equipment as in Protocol 1

Procedure:

- System Setup:
 - Set up the stripping column, reboiler, and condenser.
 - Preheat the reboiler to the desired regeneration temperature (typically 120-140°C).
- Regeneration Process:
 - Feed the rich AEE solution to the top of the stripping column at a controlled flow rate.

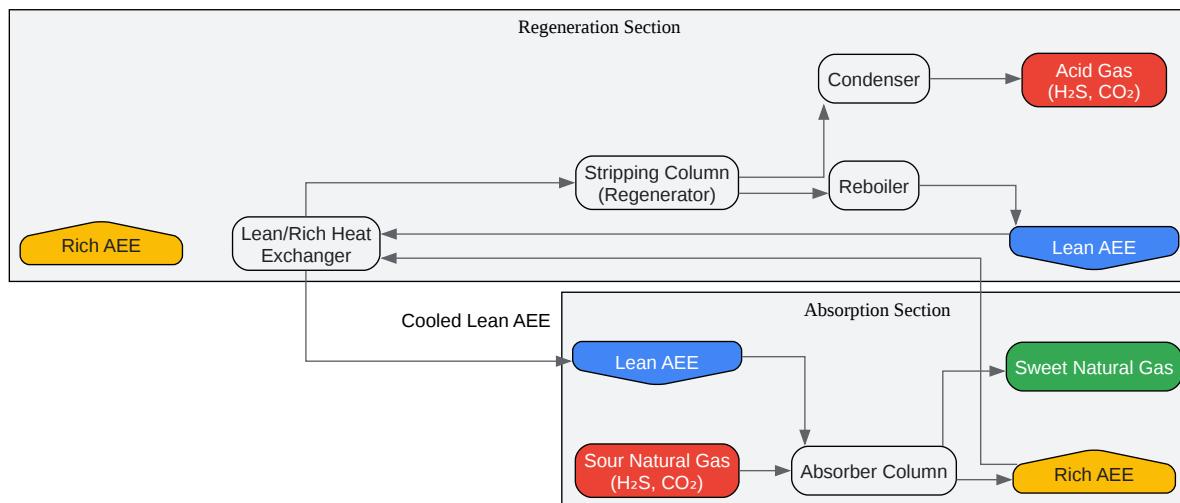
- Apply heat to the reboiler to generate steam, which flows up the column, counter-current to the rich amine.
- The heat and steam will cause the absorbed H₂S and CO₂ to be stripped from the amine solution.
- Monitoring and Sampling:
 - Monitor the temperatures and pressures at the top and bottom of the column.
 - Collect the regenerated (lean) amine from the bottom of the reboiler.
 - Cool and condense the overhead vapor to separate the acid gases from water.
- Analysis:
 - Analyze the lean amine solution to determine the residual acid gas loading.
 - Analyze the composition of the stripped acid gas stream.
- Heat Duty Calculation:
 - Measure the heat input to the reboiler.
 - Calculate the reboiler duty, typically expressed in GJ/ton of CO₂ removed.

Protocol 3: Corrosion Rate Determination

Objective: To assess the corrosivity of AEE solutions on carbon steel under simulated process conditions.

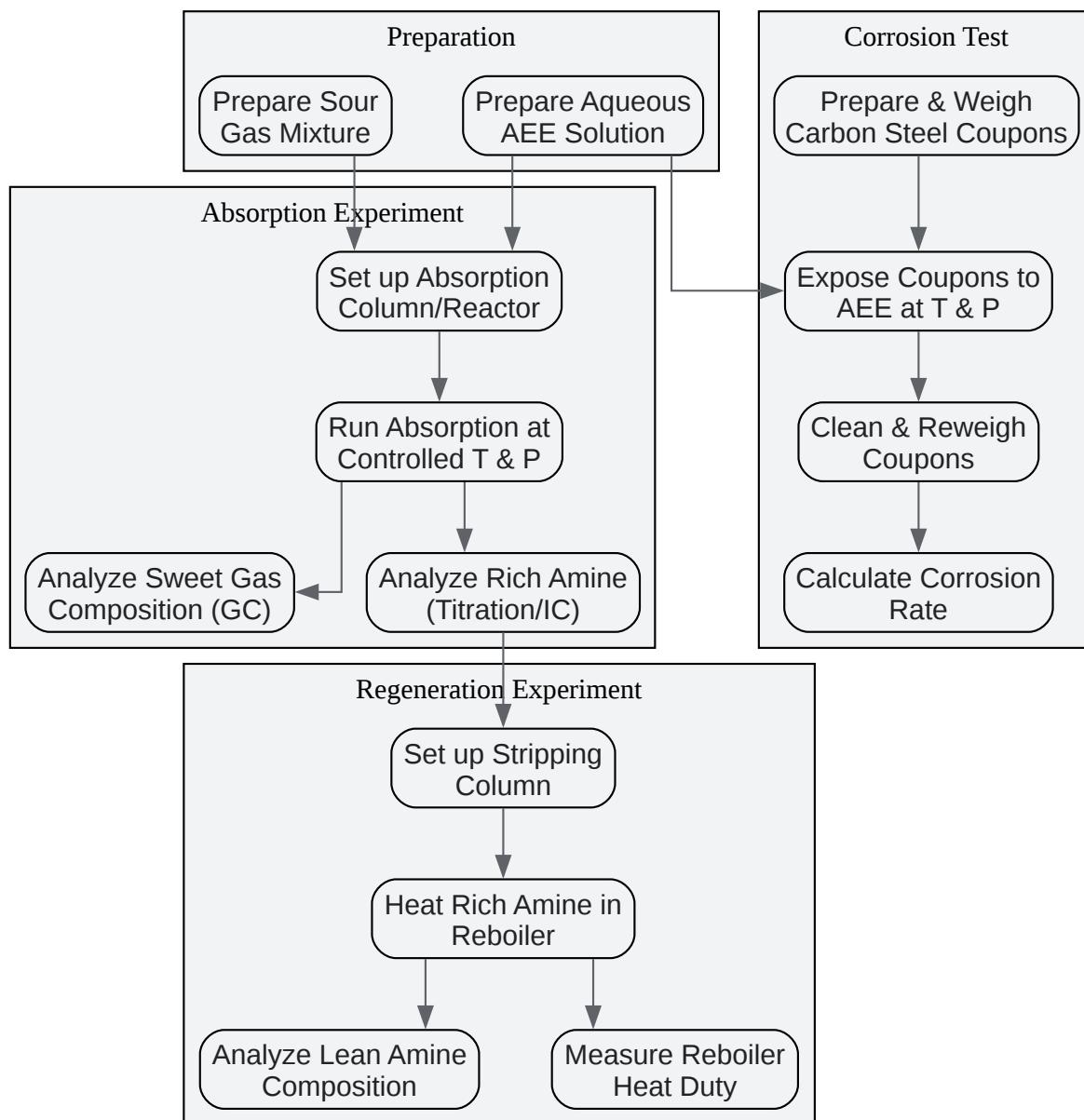
Materials:

- AEE solutions (lean and rich)
- Carbon steel coupons of known weight and surface area
- High-temperature, high-pressure autoclave or corrosion test cell


- Inert gas for purging (e.g., N₂)
- Analytical balance

Procedure:

- Coupon Preparation:
 - Clean, degrease, and weigh the carbon steel coupons.
- Corrosion Test:
 - Place the coupons in the autoclave.
 - Add the AEE solution (either lean or rich).
 - Purge the autoclave with an inert gas to remove oxygen.
 - Pressurize the autoclave with a gas mixture simulating the process environment (containing H₂S and/or CO₂).
 - Heat the autoclave to the desired operating temperature and maintain for a specified duration (e.g., 24-72 hours).
- Post-Test Analysis:
 - After the test period, cool and depressurize the autoclave.
 - Remove the coupons and clean them to remove any corrosion products according to standard procedures (e.g., ASTM G1).
 - Reweigh the coupons to determine the weight loss.
- Corrosion Rate Calculation:
 - Calculate the corrosion rate in mils per year (mpy) using the weight loss data, surface area of the coupon, and exposure time.


Visualizations

Signaling Pathways and Workflows

[Click to download full resolution via product page](#)

Caption: Typical process flow diagram for an amine-based natural gas sweetening unit.

[Click to download full resolution via product page](#)

Caption: Workflow for the experimental evaluation of **Aminoethoxyethanol** in gas sweetening.

Conclusion

Aminoethoxyethanol is a robust and efficient solvent for the sweetening of natural gas, offering a good balance of reactivity, stability, and lower corrosivity. The provided application notes, protocols, and data serve as a foundational guide for researchers and engineers to further explore and optimize the use of AEE in acid gas removal processes. Careful consideration of operating conditions and diligent experimental evaluation are crucial for maximizing the performance and economic viability of any gas sweetening project.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Comparative study of DEA and MDEA treatments of acid gas | Gas Processing & LNG [gasprocessingnews.com]
- 3. Process Ecology [processecology.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application of Aminoethoxyethanol in Natural Gas Sweetening Processes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8391809#application-of-aminoethoxyethanol-in-natural-gas-sweetening-processes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com